methyl 2-amino-4-oxo-1H,4H-thieno[3,2-d]pyrimidine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-amino-4-oxo-1H,4H-thieno[3,2-d]pyrimidine-7-carboxylate: is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of 3-amino-thiophene-2-carboxylate Derivatives:
Reaction with Isocyanates:
Industrial Production Methods: The industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Cyclization Reactions:
Base-Promoted Cyclization:
Common Reagents and Conditions:
Formic Acid: Used for cyclization reactions.
Triethyl Orthoformate: Another reagent for cyclization.
DMF-DMA: Used for cyclization reactions.
Isocyanates: Used in base-promoted cyclization reactions.
Major Products:
- Thienopyrimidine-4-one derivatives.
- Thienopyrimidine derivatives .
Scientific Research Applications
Chemistry:
Synthesis of Novel Compounds: Used as a building block for the synthesis of various thienopyrimidine derivatives with potential biological activities.
Biology:
Biological Activity Studies: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine:
Drug Development: Explored as a potential lead compound for the development of new therapeutic agents.
Industry:
Mechanism of Action
The mechanism of action of methyl 2-amino-4-oxo-1H,4H-thieno[3,2-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Properties
IUPAC Name |
methyl 2-amino-4-oxo-3H-thieno[3,2-d]pyrimidine-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3S/c1-14-7(13)3-2-15-5-4(3)10-8(9)11-6(5)12/h2H,1H3,(H3,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVBZUJPNGHSPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC2=C1N=C(NC2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.